molecular formula C13H14BrN3O2S2 B2607140 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide CAS No. 2034380-19-1

4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2607140
CAS No.: 2034380-19-1
M. Wt: 388.3
InChI Key: REYOCRVFBSTEME-UHFFFAOYSA-N
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Description

4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from thiophene derivatives. One common method involves the bromination of thiophene to introduce the bromine atom at the desired position. This is followed by the formation of the carboxamide group through a series of reactions involving amines and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include organometallic reagents (e.g., Grignard reagents), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted thiophene derivatives .

Scientific Research Applications

4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The thiophene ring and oxadiazole moiety can participate in π-π stacking and hydrogen bonding, respectively, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

  • 2-bromothiophene
  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • Thiophene-2-carboxamide derivatives

Uniqueness

What sets 4-bromo-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide apart is the presence of the oxadiazole ring and the thian-4-yl group, which confer unique electronic and steric properties. These features can enhance the compound’s reactivity and binding interactions, making it a valuable scaffold for the development of new materials and pharmaceuticals .

Properties

IUPAC Name

4-bromo-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S2/c14-9-5-10(21-7-9)13(18)15-6-11-16-12(17-19-11)8-1-3-20-4-2-8/h5,7-8H,1-4,6H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOCRVFBSTEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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